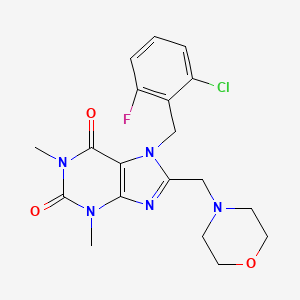
7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H21ClFN5O3 and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities, particularly in the context of receptor modulation and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound belongs to a class of purine derivatives characterized by the presence of a morpholinomethyl group and halogenated benzyl moiety. Its molecular formula is C15H17ClFN4O2, with a molecular weight of approximately 335.77 g/mol.
P2X7 Receptor Antagonism
One of the primary mechanisms through which this compound exerts its biological effects is via antagonism of the P2X7 receptor , a member of the purinergic receptor family. The P2X7 receptor plays a crucial role in various physiological processes, including inflammation and immune responses. Inhibition of this receptor has been linked to anti-inflammatory effects and potential therapeutic benefits in autoimmune diseases.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. The structural modifications in the purine ring enhance its interaction with specific kinases involved in tumor progression.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
- P2X7 Receptor Modulation : A study demonstrated that compounds similar to this compound effectively reduced levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating chronic inflammatory conditions.
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that this compound could inhibit cell growth and induce apoptosis. The mechanism was linked to the modulation of signaling pathways associated with cell survival and death.
- Anticonvulsant Activity : In animal models, the compound exhibited significant anticonvulsant effects, reducing seizure frequency and severity compared to control groups. This effect was attributed to its action on neurotransmitter systems influenced by purinergic signaling.
Propriétés
IUPAC Name |
7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN5O3/c1-23-17-16(18(27)24(2)19(23)28)26(10-12-13(20)4-3-5-14(12)21)15(22-17)11-25-6-8-29-9-7-25/h3-5H,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOPQWDZPCSPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=C(C=CC=C4Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














